molecular formula C13H18N2O B14902930 n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide

Cat. No.: B14902930
M. Wt: 218.29 g/mol
InChI Key: HGVHRULICMSXPJ-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide is an organic compound with the molecular formula C13H18N2O This compound is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the precise control of reaction parameters such as temperature, pressure, and reaction time, as well as the use of advanced purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((2,5-dimethylphenyl)amino)acetamide
  • n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)propionamide

Uniqueness

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

The SAR studies on similar compounds highlight the importance of substituents on the phenyl ring and the amide bond's nature in determining biological potency:

  • Dimethyl Substitution : The 2,4-dimethyl substitution on the phenyl ring is known to enhance activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown improved antiproliferative activity in human T-lymphocyte cells and cervix carcinoma cells .
  • Cyclopropyl Group : The cyclopropyl moiety may influence the compound's lipophilicity and steric properties, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activity Data

The following table summarizes relevant biological activity data for structurally related compounds that may provide insights into the expected activity of this compound:

CompoundTargetIC50 (µM)Activity Type
Compound ADHFR0.5Antimicrobial
Compound BPlk10.8Anticancer
Compound CVEGFR-20.0189Anticancer
Compound Dc-Met0.0073Anticancer

Case Studies

  • Anticancer Activity : A study evaluating a series of amide derivatives demonstrated that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups showed increased potency, suggesting that similar modifications could enhance the activity of this compound against cancer cells .
  • Antimicrobial Effects : Research has indicated that compounds with similar structures exhibit promising antimicrobial activities. For instance, thiazole derivatives showed significant antibacterial effects, which could be indicative of potential antimicrobial properties for this compound as well .
  • Enzyme Inhibition : Inhibitors targeting polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, have shown promising results in preclinical studies. The structural characteristics shared by this compound may suggest a similar mechanism of action against Plk1 or other kinases involved in cancer progression .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-cyclopropyl-2-(2,4-dimethylanilino)acetamide

InChI

InChI=1S/C13H18N2O/c1-9-3-6-12(10(2)7-9)14-8-13(16)15-11-4-5-11/h3,6-7,11,14H,4-5,8H2,1-2H3,(H,15,16)

InChI Key

HGVHRULICMSXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2CC2)C

Origin of Product

United States

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